molecular formula C9H10N2O3 B13525485 2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one CAS No. 920804-25-7

2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one

Cat. No.: B13525485
CAS No.: 920804-25-7
M. Wt: 194.19 g/mol
InChI Key: KYDWZWKXCIWOGJ-UHFFFAOYSA-N
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Description

2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one is a high-value chemical building block prized in organic and medicinal chemistry research. This compound features a reactive ethanone scaffold substituted with both a 4-nitrophenyl group and a methylamino functional group . The electron-withdrawing nitro group on the aromatic ring makes the carbonyl carbon highly susceptible to nucleophilic attack, facilitating its role as a key intermediate in heterocyclic synthesis . Concurrently, the methylamino side chain offers a versatile handle for further molecular elaboration, allowing researchers to create a diverse array of more complex nitrogen-containing structures. Its primary research application lies in the synthesis of novel pharmaceutical candidates and specialized organic materials. The structural motif of a functionalized ethanone linked to a nitro-aromatic system is commonly explored in the development of compounds with potential biological activity . Researchers utilize this compound under rigorous laboratory conditions. This compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures should be followed, and the material should be stored sealed in a dry environment at room temperature .

Properties

CAS No.

920804-25-7

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-(methylamino)-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C9H10N2O3/c1-10-6-9(12)7-2-4-8(5-3-7)11(13)14/h2-5,10H,6H2,1H3

InChI Key

KYDWZWKXCIWOGJ-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis from 4-Nitroacetophenone via Amination

One common approach begins with commercially available 4-nitroacetophenone as the starting material. The methylamino group is introduced by amination of the α-position of the ketone.

  • Reagents and Conditions:

    • 4-Nitroacetophenone
    • Methylamine or methylammonium salt
    • Base such as potassium hydroxide (KOH)
    • Solvent: Tetrahydrofuran (THF) or ethanol
    • Temperature: Typically heated between 0 °C to 140 °C depending on catalyst presence
    • Catalyst: Transition metal catalysts such as acridine-based Ru-SNS2 complexes have been reported to enhance amination efficiency under argon atmosphere
  • Procedure:

    • A solution of 4-nitroacetophenone in THF is cooled to 0 °C.
    • Methylamine and KOH are added along with a catalytic amount of Ru-SNS2 catalyst under an inert atmosphere.
    • The mixture is heated to 140 °C for 24 hours.
    • After cooling, the reaction mixture is filtered and extracted with ethyl acetate.
    • The crude product is purified by silica gel column chromatography using ethyl acetate/petroleum ether as eluent.
  • Yield and Purity:

    • Yields typically range from 60% to 75%.
    • Purification by flash chromatography provides the pure this compound as a solid.

This method is adapted from procedures used for related 1-(2-(methylamino)phenyl)ethan-1-one derivatives, with modification for the para-nitro substituent.

Synthesis via Nucleophilic Substitution on α-Halo Ketones

An alternative method involves the preparation of an α-halo ketone intermediate, followed by nucleophilic substitution with methylamine.

  • Step 1: α-Halogenation

    • 4-Nitroacetophenone is treated with bromine or N-bromosuccinimide (NBS) in acetonitrile at 0 °C to room temperature to afford 2-bromo-1-(4-nitrophenyl)ethan-1-one.
  • Step 2: Amination

    • The α-bromo ketone is then reacted with methylamine in a suitable solvent such as THF or ethanol.
    • The reaction proceeds via nucleophilic substitution of the bromide by methylamine, yielding this compound.
  • Purification:

    • The product is purified by column chromatography.
    • Typical yields are in the range of 60-70%.

This two-step method allows for controlled introduction of the methylamino group and is useful when direct amination is challenging.

Direct Reductive Amination of 4-Nitroacetophenone

Reductive amination is another viable route:

  • Reagents:

    • 4-Nitroacetophenone
    • Methylamine
    • Reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (Pd/C with H2)
    • Solvent: Methanol or ethanol
  • Procedure:

    • 4-Nitroacetophenone is reacted with methylamine to form an imine intermediate.
    • The imine is then reduced in situ to the methylamino derivative.
    • Reaction conditions are mild, typically room temperature to 50 °C.
  • Advantages:

    • One-pot synthesis.
    • Mild conditions avoid decomposition of the nitro group.
  • Yield:

    • Moderate to good yields (50-80%) depending on reaction optimization.

Data Tables Summarizing Preparation Methods

Method Starting Material Key Reagents & Conditions Yield (%) Purification Method Notes
Direct amination with Ru catalyst 4-Nitroacetophenone Methylamine, KOH, Ru-SNS2 catalyst, THF, 140 °C, 24 h 60-75 Silica gel column chromatography Requires inert atmosphere, long reaction time
α-Halogenation + substitution 4-Nitroacetophenone NBS (bromination), methylamine, THF/EtOH 60-70 Column chromatography Two-step process, controlled substitution
Reductive amination 4-Nitroacetophenone Methylamine, NaBH3CN or Pd/C + H2, MeOH/EtOH 50-80 Crystallization or chromatography One-pot, mild conditions

Research Results and Analytical Data

  • Spectroscopic Characterization:

    • ^1H NMR typically shows signals for aromatic protons (multiplets around 7.5-8.3 ppm), methylamino protons (singlet or doublet near 2.5-3.0 ppm), and the methylene adjacent to ketone (singlet near 4.0 ppm).
    • ^13C NMR confirms the carbonyl carbon (~195-200 ppm), aromatic carbons, and methylamino-substituted carbon.
    • IR spectra show characteristic nitro group absorptions (~1520 and 1340 cm^-1) and ketone carbonyl (~1680 cm^-1).
    • Mass spectrometry confirms molecular ion peak consistent with C9H10N2O3.
  • Purity Assessment:

    • Purity >95% confirmed by HPLC or GC-MS after chromatographic purification.
    • Melting point consistent with literature values for the compound.
  • Reaction Optimization:

    • Catalytic systems such as Ru-SNS2 improve yield and selectivity.
    • Reaction temperature and time are critical for maximizing yield while minimizing side products.
    • Use of inert atmosphere prevents oxidation or degradation during synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 2-(Methylamino)-1-(4-aminophenyl)ethan-1-one.

    Reduction: Formation of 2-(Methylamino)-1-(4-nitrophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the methylamino group can form hydrogen bonds and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Structural Analogues with Piperazine and Aromatic Substitutions

Several compounds in share structural similarities, such as:

  • 1-(4-(4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one (QD10): Incorporates a benzoylphenoxy-piperazine moiety. Exhibits a melting point (mp) of 148.4–151.4°C, synthesized in 62% yield, and acts as a dual-active histamine H3 receptor ligand with antioxidant properties .
  • 1-(4-(4-(3-(4-(4-Chlorobenzoyl)phenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one (QD17): Contains a 4-chlorobenzoyl group, mp 180.6–183.4°C, and lower yield (35%), highlighting the impact of electron-withdrawing substituents on reactivity .

Key Differences :

  • Electronic Effects : The nitro group in the target compound enhances electrophilicity, whereas benzoyl/chlorobenzoyl groups in QD10/QD17 modulate receptor binding.
  • Applications : The target compound is an intermediate, while QD10/QD17 are bioactive candidates for neurological disorders .

Pyrazole and Triazole Derivatives

Compounds with heterocyclic substitutions ():

  • 1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one () : Synthesized via condensation with hydroxylamine (86% yield). Forms oximes for crystallography studies .
  • 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-1-(4-nitrophenyl)ethan-1-one (CAS 919431-24-6) : Features brominated triazole groups (Mol. Wt. 389.99 g/mol), likely used in halogenated drug synthesis .

Key Differences :

  • Reactivity: Triazole/pyrazole substituents introduce steric hindrance and hydrogen-bonding capabilities, altering solubility and bioactivity compared to the methylamino group in the target compound.
  • Synthetic Routes : Heterocycles are often introduced via cyclocondensation (e.g., ), whereas the target compound may undergo nucleophilic substitution ().

Antimicrobial and Anticancer Chalcones

  • 1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one () : Precursor to 1,3,4-thiadiazole derivatives with antimicrobial activity .
  • 1-[3-(Furan-2-yl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one (5a) : Hybrid chalcone with reported anticancer activity () .

Key Differences :

  • Functional Groups: Chalcones rely on α,β-unsaturated ketones for bioactivity, contrasting with the saturated ethanone in the target compound.
  • Biological Targets : Antimicrobial/anticancer effects are linked to heterocyclic moieties absent in the target compound.

Comparative Data Table

Compound Name Substituents/Modifications Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Applications References
2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one·HCl Methylamino, nitro 216.62 N/A N/A Pharmaceutical intermediate
QD10 Benzoylphenoxy-piperazine ~500 (estimated) 62 148.4–151.4 Histamine H3 ligand
2-(3,5-Dibromo-triazol-1-yl)-1-(4-nitrophenyl)ethan-1-one Dibromo-triazole 389.99 N/A N/A Halogenated drug synthesis
1-(5-Methyl-1-(4-nitrophenyl)triazol-4-yl)ethan-1-one Triazole ~260 (estimated) 86 N/A Crystallography studies
1-[3,5-Dimethyl-1-(4-nitrophenyl)pyrazol-4-yl]ethan-1-one Pyrazole ~285 (estimated) High N/A Antimicrobial agents

Biological Activity

2-(Methylamino)-1-(4-nitrophenyl)ethan-1-one, often referred to as a nitrophenyl derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a methylamino group attached to an ethanone backbone with a para-nitrophenyl substituent. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes, including those involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist for certain receptors, influencing signal transduction pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.020 mg/mL
Bacillus subtilis0.015 mg/mL

These results indicate that the compound exhibits strong antibacterial properties, particularly against pathogenic strains.

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity against various fungal strains. The following table summarizes the antifungal efficacy:

FungusMinimum Inhibitory Concentration (MIC)
Candida albicans16.69 µM
Aspergillus niger22.50 µM

These findings suggest that this compound may be useful in treating fungal infections.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antibacterial Studies : A recent study tested various nitrophenyl derivatives for their antibacterial properties, finding that compounds similar to this compound exhibited significant inhibition against common pathogens such as E. coli and S. aureus .
  • Antifungal Research : Another investigation focused on the antifungal activity of nitrophenyl compounds, revealing that derivatives showed promising results against Candida species .
  • Mechanistic Studies : Research has also delved into the mechanisms through which these compounds exert their effects, including enzyme inhibition and receptor modulation .

Q & A

Q. What emerging methodologies could improve the sustainability of synthesizing this compound?

  • Methodology : Explore green chemistry approaches:
  • Biocatalysis : Use immobilized enzymes for solvent-free reactions .
  • Microwave-assisted synthesis : Reduce reaction times and energy use .
  • Flow chemistry : Enhance scalability and safety for nitro-group handling .

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